3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate
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Overview
Description
3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines several heterocyclic rings, making it a valuable subject for studies in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate typically involves multiple steps, including the formation of the pyrazole, pyrimidine, and piperidine rings. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Piperidinyl-pyrazole derivatives: These compounds have similar functional groups and are used in medicinal chemistry research.
Uniqueness
The uniqueness of 3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate lies in its combination of multiple heterocyclic rings and functional groups, which confer specific biological activities and make it a versatile compound for various research applications.
Properties
Molecular Formula |
C27H28F3N7O2 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
3-[3-[2-(1-piperidin-4-ylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]pentanenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H27N7.C2HF3O2/c1-2-17(6-9-26)18-4-3-5-19(12-18)22-14-29-25-23(22)15-28-24(31-25)20-13-30-32(16-20)21-7-10-27-11-8-21;3-2(4,5)1(6)7/h3-5,12-17,21,27H,2,6-8,10-11H2,1H3,(H,28,29,31);(H,6,7) |
InChI Key |
VDYOLUCKVGPCNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#N)C1=CC=CC(=C1)C2=CNC3=NC(=NC=C23)C4=CN(N=C4)C5CCNCC5.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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